molecular formula C12H15BF2O3 B13683667 3,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

3,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Cat. No.: B13683667
M. Wt: 256.06 g/mol
InChI Key: NJFSEJRXVMQKOW-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a boronic ester group and fluorine atoms, making it a valuable reagent in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves the reaction of 3,5-difluorophenol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include substituted phenols, boronic acids, and various derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it a versatile building block in organic synthesis. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is unique due to the presence of two fluorine atoms on the phenol ring, which enhances its reactivity and stability. This makes it a valuable reagent in various chemical transformations and applications .

Properties

Molecular Formula

C12H15BF2O3

Molecular Weight

256.06 g/mol

IUPAC Name

3,5-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

InChI

InChI=1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)10-8(15)5-7(14)6-9(10)16/h5-6,16H,1-4H3

InChI Key

NJFSEJRXVMQKOW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)F)O

Origin of Product

United States

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